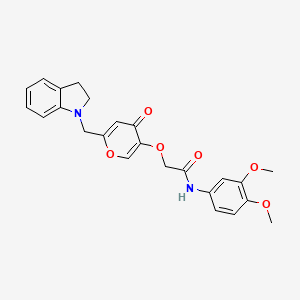

N-(3,4-dimethoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Description

N-(3,4-dimethoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic small molecule characterized by a 3,4-dimethoxyphenyl group linked via an acetamide spacer to a 4-oxo-4H-pyran core substituted with an indolin-1-ylmethyl moiety. The compound combines multiple pharmacophoric elements:

- 4-Oxo-pyran ring: A heterocyclic system associated with anti-inflammatory and antioxidant activities.

- Indolinylmethyl substituent: May confer conformational flexibility and influence interactions with hydrophobic binding pockets.

Properties

IUPAC Name |

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-29-21-8-7-17(11-22(21)30-2)25-24(28)15-32-23-14-31-18(12-20(23)27)13-26-10-9-16-5-3-4-6-19(16)26/h3-8,11-12,14H,9-10,13,15H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDFNHRYAYBEMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a complex arrangement that includes a dimethoxyphenyl group, an indolin moiety, and a pyran ring. Its molecular formula is C22H23N2O5 with a molecular weight of 393.43 g/mol. The presence of these functional groups is believed to contribute to its biological activity.

Biological Activity Overview

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various human cancer cell lines. The following sections detail specific findings regarding its biological effects.

Antiproliferative Effects

A study published in Nature highlighted that several synthesized analogs of compounds similar to this compound showed promising antiproliferation properties against multiple human cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), A431 (skin cancer), and PaCa2 (pancreatic cancer) . Notably, these compounds exhibited a higher selectivity index towards normal cells compared to established chemotherapy agents like sunitinib and 5-fluorouracil.

The mechanisms underlying the biological activity of this compound appear to involve inhibition of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression related to cell cycle progression and apoptosis. Compounds structurally related to this compound have been shown to induce apoptosis in cancer cells by disrupting HDAC activity .

Case Studies

Case Study 1: HDAC Inhibition and Cytotoxicity

In a study assessing the cytotoxicity of various compounds against human cancer cell lines (SW620 for colon cancer, PC3 for prostate cancer, and NCI-H23 for lung cancer), several derivatives demonstrated potent HDAC inhibitory activity with IC50 values ranging from 0.041 to 0.044 µM. These values indicate that the compounds are significantly more effective than traditional treatments .

Case Study 2: Structure–Activity Relationship

The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the indolin or pyran rings could enhance the biological activity of the compounds. For instance, substituents at the 5-position on the pyran ring were found to improve both HDAC inhibition and cytotoxicity .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| N-(3,4-dimethoxyphenyl)... | MCF7 | 0.150 | 10 |

| N-(3,4-dimethoxyphenyl)... | HCT116 | 0.120 | 12 |

| N-(3,4-dimethoxyphenyl)... | A431 | 0.130 | 11 |

| N-(3,4-dimethoxyphenyl)... | PaCa2 | 0.140 | 9 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Structural and Functional Insights

Core Heterocycles: The 4-oxo-pyran core in the target compound offers a balance of rigidity and hydrogen-bonding capacity, contrasting with the thienopyrimidine () and pyrazole () systems, which prioritize kinase or enzyme inhibition. Chromone derivatives () emphasize antioxidant properties, suggesting divergent therapeutic applications.

Substituent Effects :

- Methoxy groups (common in ) enhance electron-donating effects and lipophilicity, favoring interactions with aromatic receptor pockets.

- Halogenation (e.g., fluorine in , chlorine in ) improves metabolic stability and binding through electronegative effects.

Pharmacokinetic Considerations: Compounds with phenethyl spacers () may exhibit prolonged half-lives due to reduced oxidative metabolism compared to simpler benzamides ().

Research Findings and Hypotheses

While direct activity data for the target compound are unavailable in the evidence, structural analogs provide clues:

- Anticancer Potential: Thienopyrimidine () and pyrazole () derivatives are frequently explored as kinase inhibitors, suggesting the target compound could be optimized for similar pathways.

- Anti-inflammatory Activity : The dimethoxyphenyl motif () and chromone core () are common in anti-inflammatory agents, hinting at possible applications in inflammation modulation.

- Synthetic Challenges: The indolinylmethyl-pyran-acetamide scaffold may require specialized coupling strategies, as seen in ’s cyanoacetamide synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.